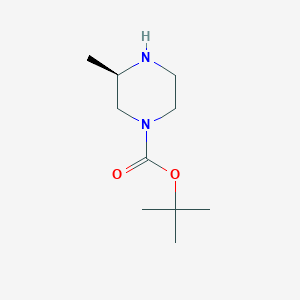

(R)-1-Boc-3-methylpiperazine

Description

The exact mass of the compound (R)-1-Boc-3-methylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-1-Boc-3-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-3-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLPQHJYUZTHQS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373556 | |

| Record name | tert-Butyl (3R)-3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163765-44-4 | |

| Record name | tert-Butyl (3R)-3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Methylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Boc-3-methylpiperazine CAS number

Executive Summary

(R)-1-Boc-3-methylpiperazine (CAS 163765-44-4) is a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K/AKT pathways) and GPCR ligands.[1][2] Its structural value lies in the C3-methyl group, which introduces conformational restriction and chirality without significantly increasing lipophilicity.[1][2]

This guide addresses the technical nuances often overlooked in standard datasheets: the critical regiochemical distinction between the 1,3- and 1,2-isomers, the kinetic control required during synthesis, and the self-validating analytical protocols necessary to ensure enantiomeric purity in high-value drug discovery campaigns.

Part 1: Chemical Identity & Core Specifications

The nomenclature of methylpiperazines is a frequent source of error in procurement and synthesis. It is vital to distinguish CAS 163765-44-4 from its regioisomer, (R)-1-Boc-2-methylpiperazine.[1][2]

Identity Matrix:

| Parameter | Specification | Technical Note |

| Chemical Name | tert-Butyl (3R)-3-methylpiperazine-1-carboxylate | IUPAC Priority: Carbamate N is position 1.[1][2] |

| CAS Number | 163765-44-4 | Distinct from (S)-isomer (147081-29-6).[1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | MW: 200.28 g/mol |

| Structure | Piperazine ring with N1-Boc and C3-Methyl.[1][2][3][4][5][6][7] | The methyl group is distal to the Boc group (adjacent to the secondary amine).[1][2] |

| Physical State | Low-melting solid (mp 40–48°C) | Often appears as a viscous oil or semi-solid if slightly impure or warm.[1][2] |

| Chirality | (R)-Enantiomer | Derived from D-Alanine precursors or resolution.[1][2] |

Part 2: Synthesis & Regiocontrol (The "Senior Scientist" Insight)

The synthesis of (R)-1-Boc-3-methylpiperazine is a classic study in steric control.[1][2] A common misconception is that obtaining the "3-methyl" isomer requires complex blocking groups.[1][2] In reality, steric hindrance dictates that this is the kinetic product. [1][2]

The Steric Rule of Piperazines

(R)-2-methylpiperazine contains two nucleophilic nitrogens:

When reacting with Boc-anhydride (Boc₂O), the electrophile preferentially attacks the unhindered N4.[1][2] Under IUPAC rules, once the Boc group is attached to N4, that nitrogen is re-numbered as N1.[1][2] Consequently, the methyl group (originally at C2) is now at C3 relative to the new N1-Boc.[1][2]

Therefore, direct Boc protection of (R)-2-methylpiperazine yields (R)-1-Boc-3-methylpiperazine (CAS 163765-44-4). [1][2]

Experimental Workflow: Regioselective Synthesis

Step-by-Step Protocol:

-

Dissolution: Dissolve (R)-2-methylpiperazine (1.0 eq) in DCM at 0°C.

-

Controlled Addition: Add Boc₂O (0.95 eq) dissolved in DCM dropwise over 60 minutes. Crucial: Limiting Boc₂O to <1.0 eq prevents the formation of the bis-Boc byproduct.[1][2]

-

Kinetic Selection: Maintain temperature at 0–5°C. Higher temperatures increase the energy available for the hindered N1 to react, degrading regioselectivity.[1][2]

-

Workup: Wash with basic water (pH 10) to remove unreacted starting material (which is highly water-soluble).[1][2] The mono-Boc product partitions into the organic layer.[1][2]

-

Purification: If necessary, purify via silica gel chromatography (DCM/MeOH/NH₃).

Visualizing the Regiochemistry

Figure 1: Regioselective pathway dictated by steric hindrance. The unhindered nitrogen reacts to form the target CAS 163765-44-4.[1][2]

Part 3: Analytical Characterization (Self-Validating Systems)

Trusting the label is insufficient in chiral synthesis.[1][2] You must validate two parameters: Regioisomer Identity (Is the Boc at N1 or N4?) and Enantiomeric Excess (Is it R or S?).[1][2]

NMR Regioisomer Distinction

The position of the methyl doublet and the integration of protons adjacent to the Boc group are diagnostic.[1][2]

-

Target (1-Boc-3-methyl): The methine proton (CH-CH3) is adjacent to the secondary amine (NH).[1][2] It will appear upfield (~2.6–2.8 ppm) compared to if it were next to the carbamate.[1][2]

-

Impurity (1-Boc-2-methyl): The methine proton is adjacent to the Boc-nitrogen.[1][2] It shifts downfield (~3.8–4.2 ppm) due to the electron-withdrawing effect of the carbonyl.[1][2]

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers.[1][2] Use a polysaccharide-based CSP (Chiral Stationary Phase).[1][2]

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1][2]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] Note: Diethylamine is mandatory to sharpen the peak of the secondary amine.[2]

-

Detection: UV at 210 nm (weak chromophore, requires high concentration or derivatization with benzyl chloride for easier detection).[1][2]

Part 4: Medicinal Chemistry Applications

(R)-1-Boc-3-methylpiperazine is not just a linker; it is a "conformation-biasing" element.[1][2]

-

Conformational Restriction: The C3-methyl group forces the piperazine ring into a specific chair conformation, locking the vectors of the N1 and N4 substituents.[1][2] This reduces the entropic penalty upon binding to a protein target (e.g., KRAS G12C or PI3K).[1][2]

-

Solubility Enhancement: The methyl group disrupts crystal packing relative to the unsubstituted piperazine, often improving the solubility of the final drug candidate.[1][2]

-

Metabolic Stability: Substitution at the carbon alpha to the nitrogen can block metabolic oxidation (N-dealkylation) by Cytochrome P450 enzymes.[1][2]

Application Workflow: KRAS Inhibitor Synthesis

Figure 2: Typical workflow integrating the scaffold into covalent inhibitors.

Part 5: Handling & Stability

-

Storage: Store at +2°C to +8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow oxidation or carbamate hydrolysis.[1][2]

-

Hygroscopicity: The compound is moderately hygroscopic.[1][2] Store under nitrogen or argon.[1][2]

-

Handling: If the compound has solidified (mp ~40°C), gently warm the container to 50°C in a water bath to melt before dispensing by volume. This is more accurate than scraping waxy solids.[1][2]

References

-

PubChem. (2025).[1][2] Compound Summary: (R)-1-Boc-3-methylpiperazine (CID 2756811).[1][2] National Library of Medicine.[1][2] Link[1][2]

-

Santa Cruz Biotechnology. (2024).[1][2] (R)-1-Boc-3-methylpiperazine Datasheet (CAS 163765-44-4).[1][2][3][4][6]Link[1][2]

-

ChemicalBook. (2024).[1][2][10] Synthesis and Applications of 1-Boc-Piperazine Derivatives.[1][2][7][10]Link[1][2]

-

Biosynth. (2024).[1][2][10] Technical Data: (S)-1-Boc-3-methylpiperazine (Enantiomer Comparison).Link[1][2]

-

MedChemExpress. (2024).[1][2] Product Information: (R)-1-Boc-3-methylpiperazine.[1][2][3][4][5][6]Link[1][2]

Sources

- 1. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. 163765-44-4|(R)-1-Boc-3-Methylpiperazine|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (R)-1-Boc-3-methylpiperazine 97 163765-44-4 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. biosynth.com [biosynth.com]

- 9. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

Technical Monograph: (R)-1-Boc-3-methylpiperazine

This guide is structured as a high-level technical monograph designed for drug discovery scientists and process chemists. It moves beyond basic data to explore the structural, synthetic, and practical applications of the compound.[1]

Precision Chiral Building Blocks in Medicinal Chemistry

Executive Summary

(R)-1-Boc-3-methylpiperazine (CAS: 163765-44-4) is a critical chiral piperazine scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents. Its value lies in the C3-methyl group , which introduces stereochemical complexity—restricting conformational flexibility and often improving the metabolic stability of the final drug candidate compared to the des-methyl piperazine analog.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, regioselective synthesis, and analytical protocols for ensuring enantiomeric purity.

Physicochemical Profile

The molecular weight (MW) of 200.28 g/mol is the fundamental constant for all stoichiometric calculations involving this reagent. Accurate handling requires adherence to the specifications below.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | tert-Butyl (3R)-3-methylpiperazine-1-carboxylate | Systematic naming prioritizes the carboxylate-bearing nitrogen as position 1. |

| Molecular Weight | 200.28 g/mol | Used for molar equivalents in coupling reactions. |

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| CAS Number | 163765-44-4 | Specific to the (R)-enantiomer. |

| Physical State | White to off-white solid | Low-melting solid (approx. 40–45 °C).[1] |

| Boiling Point | ~268 °C (Predicted) | Decomposes at high temperatures; vacuum distillation recommended if liquid. |

| Density | ~1.0 g/cm³ | |

| pKa | ~8.5 (Secondary Amine) | The N4 amine is basic and nucleophilic. |

| Chirality | (R)-Enantiomer | Derived from (R)-2-methylpiperazine or (D)-Alanine precursors. |

Structural Analysis & Stoichiometry

Understanding the structure is vital for predicting reactivity. The molecule contains two nitrogen atoms with distinct electronic environments:[1]

-

N1 (Boc-protected): Non-nucleophilic, carbamate-protected.

-

N4 (Free amine): Nucleophilic, basic, and sterically hindered by the adjacent C3-methyl group.

Stoichiometric Calculation Example

In a standard SNAr coupling reaction (e.g., reacting with a chloropyrimidine), the MW of 200.28 dictates the mass charge.

-

Target: 10 mmol scale reaction.

-

Calculation:

.

Critical Insight: The C3-methyl group creates steric bulk near the N4 amine. While this improves selectivity in some reactions, it may require elevated temperatures or stronger bases compared to unsubstituted piperazine couplings.

Synthesis & Manufacturing

The industrial synthesis of (R)-1-Boc-3-methylpiperazine relies on the principle of steric differentiation . The starting material, (R)-2-methylpiperazine, has two nucleophilic nitrogens. The nitrogen distal to the methyl group (N4) is less sterically hindered than the proximal nitrogen (N1), allowing for regioselective protection.

Synthesis Workflow Diagram

The following diagram illustrates the regioselective protection pathway.

Figure 1: Regioselective synthesis pathway exploiting steric hindrance to favor the formation of the 1-Boc-3-methyl isomer.

Detailed Experimental Protocol

Objective: Synthesis of (R)-1-Boc-3-methylpiperazine via selective acylation.

-

Preparation: Charge a reaction vessel with (R)-2-methylpiperazine (10.0 g, 100 mmol) and Dichloromethane (DCM, 100 mL). Cool the solution to 0–5 °C using an ice bath.

-

Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (20.7 g, 95 mmol, 0.95 eq) in DCM (50 mL). Add this solution dropwise to the piperazine mixture over 60 minutes.

-

Expert Note: Using a slight deficit of Boc₂O (0.95 eq) ensures the unreacted starting material is the easy-to-remove piperazine, rather than over-reacting to form the bis-Boc byproduct.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Wash the organic phase with water (3 x 50 mL) to remove unreacted (R)-2-methylpiperazine (which is highly water-soluble).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via column chromatography (SiO₂, MeOH/DCM gradient) to remove traces of the regioisomer.

-

Yield: Expect 85–92% yield of a white crystalline solid.

Analytical Characterization & Quality Control

Ensuring the enantiomeric excess (ee) is paramount, as the wrong enantiomer can lead to inactive or toxic drug candidates.

Analytical Workflow

Figure 2: Quality control workflow emphasizing chiral purity verification.

Recommended Analytical Methods

-

Chiral HPLC:

-

Column: Daicel Chiralpak AD-H or IC (Amylose-based stationary phases are preferred for Boc-amines).

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA).

-

Detection: UV at 210 nm.

-

Criteria: The (R)-enantiomer should constitute >98% of the peak area.

-

-

1H NMR (400 MHz, CDCl₃):

-

Look for the doublet corresponding to the methyl group at ~1.0–1.2 ppm.

-

Verify the integration of the Boc singlet (9H) at ~1.45 ppm relative to the methyl doublet (3H).

-

Regioisomer Check: Significant shifts in the methyl doublet or piperazine ring protons can indicate the presence of the 1-Boc-2-methyl impurity.

-

Applications in Drug Discovery

The (R)-1-Boc-3-methylpiperazine scaffold is a "privileged structure" in medicinal chemistry.

-

Conformational Restriction: The C3-methyl group forces the piperazine ring into a specific chair conformation, often locking the N4-substituents into a bio-active orientation that fits specific receptor pockets (e.g., CCR5, 5-HT receptors).

-

Metabolic Stability: Substitution at the carbon alpha to the nitrogen (C3) hinders oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes, potentially extending the half-life of the drug.

-

Solubility: The basic amine (N4) can form salts, improving the aqueous solubility of lipophilic drug payloads.

References

-

PubChem. (2024). (R)-1-Boc-3-methylpiperazine Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2023). Protective Groups: Boc Protection of Amines. [Link]

Sources

The Strategic Role of (R)-1-Boc-3-methylpiperazine in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for (R)-1-Boc-3-methylpiperazine .

Executive Summary

(R)-1-Boc-3-methylpiperazine (CAS: 163765-44-4 ) is a high-value chiral building block used extensively in the optimization of small-molecule drugs, particularly kinase inhibitors and GPCR modulators. Its primary utility lies in the "Magic Methyl" effect , where the C3-methyl group introduces specific stereochemical constraints that can lock bioactive conformations, improve metabolic stability by hindering N-dealkylation, and enhance selectivity through chiral recognition.

This guide provides a technical deep-dive for medicinal chemists, covering the compound's stereoelectronic properties, its role in Structure-Activity Relationship (SAR) campaigns, and validated experimental protocols for its incorporation into drug scaffolds.

Structural & Stereoelectronic Analysis

The "Magic Methyl" Effect

The introduction of a methyl group at the C3 position of the piperazine ring (relative to the N1-Boc protection) is not merely a lipophilic addition; it fundamentally alters the ring's conformational landscape.

-

Conformational Locking: In unsubstituted piperazines, the ring flips rapidly between chair conformers. The (R)-methyl group at C3 preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions (A-value ~1.7 kcal/mol). This biases the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blockade: The C3-methyl group sterically hinders the adjacent nitrogen (N4) and the alpha-carbon. This is a proven strategy to block oxidative N-dealkylation (a common clearance pathway for piperazine drugs) and reduce the formation of reactive iminium ion intermediates.

Numbering and Regiochemistry

Confusion often arises in nomenclature. For (R)-1-Boc-3-methylpiperazine :

-

N1 bears the tert-butoxycarbonyl (Boc) group.

-

N4 is the secondary amine, available for immediate functionalization.

Crucial Insight: The methyl group at C3 is ortho to the reactive N4 amine. Functionalization at N4 places the new substituent in close proximity to the methyl group, creating a sterically crowded environment that can enforce atropisomerism or specific dihedral angles in N-aryl products.

Synthetic Accessibility & Quality Attributes

Synthesis from Amino Acids

The most robust route to high-optical-purity (R)-1-Boc-3-methylpiperazine starts from D-Alanine . This ensures the (R)-stereocenter is derived from the chiral pool, avoiding expensive resolution steps.

Pathway:

-

Coupling: D-Alanine methyl ester is coupled with N-Boc-glycine.

-

Cyclization: The dipeptide is cyclized to the diketopiperazine.

-

Reduction: The diketopiperazine is reduced (e.g., with BH3·THF or LiAlH4) to the piperazine.

-

Selective Protection: If the reduction yields the free diamine, selective protection of the less hindered nitrogen (or statistical protection followed by separation) yields the target.

Quality Specifications for MedChem

-

Chiral Purity:

98% ee is standard to prevent "eutomer/distomer" issues in biological assays. -

Impurities: Must be free of Pd (if hydrogenolysis was used) and reducing agents (boron salts).

Medicinal Chemistry Applications & Case Studies

Case Study: Kinase Inhibitor Optimization (Sotorasib Analogies)

While Sotorasib (AMG 510) , the first KRAS(G12C) inhibitor, utilizes the (S)-3-methylpiperazine moiety (derived from the (S)-enantiomer of this scaffold), it perfectly illustrates the critical nature of this building block.

-

The Switch: In many kinase programs, both (R) and (S) enantiomers are synthesized ("methyl scan") to probe the binding pocket.

-

Mechanism: The methyl group in Sotorasib occupies a specific solvent-exposed region, improving potency over the des-methyl analog. The (R)-enantiomer (made from (R)-1-Boc-3-methylpiperazine) is often synthesized in parallel to validate the stereospecificity of the binding pocket.

Application: GPCR Modulators (Fezolinetant Class)

Fezolinetant , a NK3 receptor antagonist, features a chiral piperazinone core. The (R)-1-Boc-3-methylpiperazine scaffold is a direct precursor to reduced analogs in this chemical space, used to tune the solubility and blood-brain barrier (BBB) permeability of CNS-active agents.

Visualizing the Workflow

The following diagram illustrates the standard medicinal chemistry workflow using this scaffold.

Figure 1: Standard synthetic workflow for incorporating (R)-1-Boc-3-methylpiperazine into drug candidates. The N4 amine is typically functionalized first due to the orthogonal protection at N1.

Experimental Protocols

Protocol A: Selective N4-Arylation (SNAr)

This reaction is common in the synthesis of kinase inhibitors (e.g., reacting with chloropyrimidines).

Reagents:

-

(R)-1-Boc-3-methylpiperazine (1.0 equiv)

-

Aryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

-

Base: DIPEA (2.5 equiv) or K2CO3 (2.0 equiv)

-

Solvent: DMF or NMP (for high temp) or Isopropanol.

Procedure:

-

Dissolution: Dissolve the Aryl Halide in DMF (0.2 M concentration).

-

Addition: Add DIPEA followed by (R)-1-Boc-3-methylpiperazine.

-

Reaction: Stir at 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material.

-

Note: The steric bulk of the C3-methyl group may slow down the reaction compared to unsubstituted piperazine. Higher temperatures may be required.

-

-

Workup: Dilute with EtOAc, wash with water and brine (x3) to remove DMF. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: N-Boc Deprotection

Standard protocol to liberate the N1 amine for further elaboration.

Reagents:

-

TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

-

Solvent: DCM (Dichloromethane).

Procedure:

-

Preparation: Dissolve the N4-substituted intermediate in DCM (0.1 M).

-

Acidification: Add TFA (10–20 equiv) dropwise at 0°C.

-

Stirring: Allow to warm to room temperature and stir for 1–2 hours.

-

Quenching: Concentrate in vacuo.

-

Critical Step: For free base isolation, redissolve in DCM and wash with saturated NaHCO3. For salt formation, simply concentrate and triturate with ether.

-

Summary of Physicochemical Impact

| Property | Effect of (R)-3-Methyl Group | Mechanism |

| Lipophilicity | Increases LogP (~ +0.5) | Addition of hydrophobic methylene unit. |

| Solubility | Variable (often improved) | Disruption of crystal packing lattice energy. |

| Metabolic Stability | High Impact (Improved) | Steric hindrance of CYP450 access to N4-alpha carbons. |

| Potency | Target Dependent | "Magic Methyl" effect: locks bioactive conformation. |

References

-

Sigma-Aldrich. (R)-1-Boc-3-methylpiperazine Product Specification & CAS 163765-44-4. Available at:

-

ChemicalBook. Synthesis and Applications of 1-Boc-3-methylpiperazine. Available at:

-

National Institutes of Health (NIH) - PubChem. (R)-1-Boc-3-methylpiperazine Compound Summary. Available at:

-

Journal of Medicinal Chemistry. Discovery of Sotorasib (AMG 510) and the Role of Chiral Piperazines in KRAS Inhibition. (Contextual reference for chiral piperazine utility). Available at:

-

ResearchGate. Conformational Analysis of Methyl-Substituted Piperazines. Available at:

Sources

Technical Guide: (R)-1-Boc-3-methylpiperazine as a Chiral Building Block

This guide details the technical specifications, synthetic utility, and application of (R)-1-Boc-3-methylpiperazine (CAS: 163765-44-4), a critical chiral building block in modern medicinal chemistry.[1]

Executive Summary

(R)-1-Boc-3-methylpiperazine is a mono-protected, enantiopure diamine scaffold used extensively to introduce conformational constraint and solubility-enhancing motifs into drug candidates. Its value lies in the C3-methyl group , which serves two primary functions: it breaks molecular symmetry to improve target selectivity (particularly in kinases and GPCRs) and sterically hinders the adjacent nitrogen, modulating metabolic clearance rates.

This guide addresses the critical regiochemical nuances of this scaffold, provides validated protocols for its functionalization, and outlines its role in structure-activity relationship (SAR) optimization.

Chemical Profile & Regiochemical Definition

A common source of error in the utilization of this building block is nomenclature confusion regarding the position of the methyl group relative to the protecting group.

Identity & Properties

| Parameter | Specification |

| IUPAC Name | tert-butyl (3R)-3-methylpiperazine-1-carboxylate |

| Common Synonyms | (R)-4-N-Boc-2-methylpiperazine; (R)-3-Methyl-1-Boc-piperazine |

| CAS Number | 163765-44-4 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Chirality | (R)-enantiomer |

| Physical State | White to off-white low-melting solid or viscous oil |

| Boiling Point | ~268°C (Predicted) |

| pKa | ~8.5 (Free amine, predicted) |

Structural Regiochemistry (Critical)

The name "(R)-1-Boc-3-methylpiperazine" implies the following connectivity:

-

C3 Position: Substituted with a Methyl group.[1][4][5][6][7][8][9]

-

N4 Position: Free secondary amine.[3]

Structural Consequence: In this isomer, the methyl group is alpha to the free amine (N4) . This creates steric hindrance around the nucleophilic center, which significantly impacts reaction kinetics compared to unsubstituted piperazine.

-

Contrast: The isomer (R)-1-Boc-2-methylpiperazine would have the methyl group alpha to the protected nitrogen, leaving the free amine unhindered.

Synthetic Routes & Manufacturing

Understanding the origin of the material is essential for assessing enantiomeric excess (ee) and potential regioisomeric impurities.

Primary Industrial Route: Regioselective Protection

The most scalable synthesis involves the reaction of (R)-2-methylpiperazine with Di-tert-butyl dicarbonate (Boc₂O).

-

Mechanism: (R)-2-methylpiperazine has two nitrogen atoms: N1 (hindered by adjacent methyl) and N4 (unhindered).

-

Selectivity: Under controlled conditions (low temperature, slow addition), Boc₂O preferentially reacts with the less hindered N4.

-

Result: The product is chemically 1-Boc-3-methylpiperazine (renumbering N4 to N1 upon protection).[2]

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the kinetic selectivity that yields the target scaffold.

Caption: Kinetic control favors protection of the distal nitrogen, yielding the target (R)-1-Boc-3-methylpiperazine where the free amine is sterically hindered.

Applications in Drug Discovery[1][5][11][12][13]

Conformational Restriction

Unlike piperazine, which can adopt rapid chair-chair interconversions, the C3-methyl group locks the (R)-1-Boc-3-methylpiperazine scaffold into a preferred conformation. This reduces the entropic penalty upon binding to a protein target (e.g., Kinase ATP pockets).

Metabolic Stability

The C3-methyl group blocks a common site of oxidative metabolism (alpha-carbon hydroxylation) on the piperazine ring. Furthermore, by sterically crowding the N4 nitrogen, it can reduce N-oxidation or N-dealkylation rates in vivo.

Case Study Applications

-

Kinase Inhibitors: Used to solubilize hydrophobic scaffolds (e.g., Palbociclib analogs) while maintaining selectivity via the chiral methyl contact.

-

GPCR Antagonists: The methyl group often discriminates between receptor subtypes (e.g., CCR5, H3 receptors) by clashing with non-conserved residues in the binding pocket.

Experimental Protocols

Protocol A: N-Alkylation of (R)-1-Boc-3-methylpiperazine

Challenge: The free amine is sterically hindered by the alpha-methyl group. Standard S_N2 conditions may require elevated temperatures or polar aprotic solvents compared to unsubstituted piperazine.

Scope: Coupling the scaffold to an alkyl halide (R-X).

Materials:

-

(R)-1-Boc-3-methylpiperazine (1.0 equiv)[2]

-

Alkyl Halide (1.1 equiv)[10]

-

K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv for sluggish substrates)

-

Acetonitrile (ACN) or DMF (anhydrous)[10]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with (R)-1-Boc-3-methylpiperazine (1.0 mmol, 200 mg) and anhydrous ACN (5 mL).

-

Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg). If the alkyl halide is secondary or unreactive, substitute with Cs₂CO₃.

-

Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

-

Reaction:

-

Standard: Stir at 60°C for 4–12 hours.

-

Optimization: Due to the alpha-methyl hindrance, if conversion is <50% after 4 hours, increase temperature to 80°C or switch solvent to DMF.

-

-

Workup: Cool to room temperature. Filter off inorganic salts.[3][5] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with water/brine. Dry over Na₂SO₄.[3] Purify via flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

-

TLC/LCMS: Monitor the disappearance of the starting material (MW 200). The product should show a mass of [200 + Alkyl - Halide].

-

NMR: The doublet for the C3-methyl group (approx 1.0-1.2 ppm) should remain distinct. Shift changes in the alpha-proton signal confirm N-alkylation.

Protocol B: Boc Deprotection (TFA Method)

Scope: Removal of the Boc group to liberate the distal amine for further functionalization.

Methodology:

-

Dissolve the N-alkylated intermediate in Dichloromethane (DCM) (0.1 M concentration).

-

Cool to 0°C.

-

Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise. Note: Large excess is standard to ensure rapid removal.

-

Warm to room temperature and stir for 1–2 hours.

-

Quench: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

-

Free Base Generation (Optional but Recommended): Redissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Visualization: Medicinal Chemistry Workflow

This diagram outlines how this scaffold is integrated into a drug discovery cycle.

Caption: The workflow typically functionalizes the hindered amine first, utilizing the Boc group to protect the distal amine until the final coupling steps.

Quality Control & Analytics

Chiral Purity (Enantiomeric Excess)

Ensuring the optical purity of the starting material is vital, as racemization is unlikely during standard alkylation but possible during harsh coupling conditions.

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H are standard starting points for Boc-piperazines.

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA).

-

Specification: >98% ee is standard for pharmaceutical applications.

NMR Characterization

-

¹H NMR (CDCl₃, 400 MHz):

-

Methyl Doublet: δ ~1.05 ppm (d, J = 6.5 Hz, 3H).

-

Boc Singlet: δ 1.45 ppm (s, 9H).

-

Methine (C3-H): Multiplet around 2.6–2.8 ppm (distinctive due to chiral center).

-

References

-

Sigma-Aldrich. (R)-1-Boc-3-methylpiperazine Product Specification & Safety Data Sheet.Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2756811: (R)-1-Boc-3-methylpiperazine.Link

-

ChemicalBook. Product Properties and Synthesis of CAS 163765-44-4.[11][2]Link

- Rossi, R., et al. "Regioselective functionalization of piperazine derivatives: A review of synthetic strategies." Tetrahedron, 2004.

- Jacobsen, E. N., et al. "Asymmetric Synthesis of Chiral Piperazines." Journal of Organic Chemistry. (General reference for chiral amine synthesis).

Sources

- 1. Buy Methyl 3-methylpiperazine-1-carboxylate | 26942-39-2 [smolecule.com]

- 2. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. (R)-1-Boc-3-methylpiperazine 97 163765-44-4 [sigmaaldrich.com]

- 8. (S)-1-Boc-3-甲基哌嗪 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. (R)-1-Boc-3-methylpiperazine | 163765-44-4 [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: (R)-1-Boc-3-methylpiperazine in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-methylpiperazine is a cornerstone chiral building block in modern asymmetric synthesis. Its rigid, pre-defined stereochemistry at the C3 position, combined with the versatile Boc-protected amine, makes it an invaluable tool for introducing chirality into target molecules. This guide provides an in-depth exploration of its applications, focusing on its role as a chiral auxiliary in diastereoselective alkylations and as a key structural motif in the synthesis of complex pharmaceutical agents. We will delve into the mechanistic principles that govern its stereodirecting influence and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of (R)-1-Boc-3-methylpiperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse biological pathways.[1] The introduction of a chiral center onto this ring system allows for precise three-dimensional arrangements of pharmacophoric groups, which can significantly enhance binding affinity, selectivity, and pharmacokinetic profiles. (R)-1-Boc-3-methylpiperazine, with its synthetically accessible and stereochemically stable nature, serves as a critical starting material for constructing these complex chiral molecules.[2][3]

The tert-butyloxycarbonyl (Boc) protecting group at the N1 position serves a dual purpose: it deactivates one nitrogen, allowing for selective functionalization at the N4 position, and its steric bulk plays a crucial role in directing the stereochemical outcome of reactions at adjacent positions.[1][4] This combination of features has led to its widespread adoption in the synthesis of molecules for neurological disorders, as antipsychotics, and beyond.[2][5]

| Compound Properties | |

| IUPAC Name | tert-Butyl (R)-3-methylpiperazine-1-carboxylate |

| CAS Number | 163765-44-4[6] |

| Molecular Formula | C10H20N2O2[2][7] |

| Molecular Weight | 200.28 g/mol [2][7] |

| Appearance | White powder or oily solid[2] |

| Melting Point | 40-45°C |

| Optical Rotation | [α]D20 = +16 ± 2° (c=1 in 1,4-Dioxane)[2] |

Core Application: Chiral Auxiliary for Diastereoselective C-H Functionalization

A powerful application of chiral piperazines is in directing the stereoselective functionalization of the carbon skeleton.[8] The seminal work by O'Brien and coworkers has demonstrated the utility of N-Boc piperazines in asymmetric lithiation-trapping sequences.[1][9] In this strategy, the chiral center at C3, in concert with a chiral ligand like (-)-sparteine, directs the deprotonation of a C-H bond. The resulting configurationally stable organolithium intermediate can then be trapped with various electrophiles to yield highly enantioenriched products.

Mechanism of Stereodirection

The stereochemical outcome is governed by the formation of a thermodynamically stable complex between the N-Boc piperazine, the organolithium base (e.g., s-BuLi), and a chiral diamine ligand. The Boc group orients itself to minimize steric hindrance, which in turn exposes one specific α-proton for abstraction. The chiral ligand ensures that the base approaches from a specific face, leading to the formation of a single, configurationally stable lithiated species. Subsequent reaction with an electrophile occurs with retention of configuration at the carbon center.

Figure 1. General workflow for diastereoselective C-H functionalization.

Protocol: Diastereoselective Alkylation of N-Boc-N'-benzyl-(R)-3-methylpiperazine

This protocol is adapted from methodologies demonstrating asymmetric lithiation-substitution.[9] It provides a general framework for the introduction of an alkyl group at the C2 position, cis to the C3 methyl group.

Materials:

-

(R)-1-Boc-3-methyl-4-benzylpiperazine

-

s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

(-)-Sparteine

-

Anhydrous diethyl ether (Et2O) or Methyl tert-butyl ether (MTBE)

-

Electrophile (e.g., Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (R)-1-Boc-3-methyl-4-benzylpiperazine (1.0 equiv) and anhydrous Et2O (to make a 0.1 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ligand Addition: Add (-)-sparteine (1.2 equiv) dropwise via syringe. Stir the solution for 15 minutes.

-

Lithiation: Add s-BuLi (1.2 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise above -75 °C. The solution may turn a pale yellow to deep orange color. Stir the reaction mixture at -78 °C for 3 hours.

-

Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Stir the reaction at -78 °C for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and extract with Et2O or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C2-alkylated piperazine. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of the purified product.

Trustworthiness Note: The success of this reaction is highly dependent on the exclusion of water and air. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. The purity of the s-BuLi and (-)-sparteine is also critical for achieving high diastereoselectivity.[4]

Application as a Chiral Building Block in Drug Synthesis

Beyond its use as a transient chiral auxiliary, (R)-1-Boc-3-methylpiperazine is frequently incorporated as a permanent structural element in pharmaceutical candidates. Its defined stereochemistry is essential for the biological activity of the final compound.

Synthesis of a Key Intermediate for NK1 Receptor Antagonists

Substituted chiral piperazines are core components of potent neurokinin-1 (NK1) receptor antagonists, which have applications as antiemetic and anxiolytic drugs.[3] The synthesis often involves an initial N-arylation or N-alkylation at the free N4 position, followed by deprotection of the Boc group and subsequent functionalization.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. 1-Boc -Piperazine (CAS 57260-71-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 6. (R)-1-Boc-3-methylpiperazine | 163765-44-4 [chemicalbook.com]

- 7. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of (R)-1-Boc-3-methylpiperazine in the Synthesis of Advanced Anti-Cancer Agents: Application Notes and Protocols

Introduction: The Significance of Chiral Piperazines in Oncology Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its utility stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile linker for orienting pharmacophoric groups.[1] In the realm of oncology, the precise three-dimensional arrangement of substituents on the piperazine core is often critical for potent and selective target engagement. This has led to a high demand for chiral piperazine building blocks.

Among these, (R)-1-Boc-3-methylpiperazine has emerged as a crucial intermediate in the synthesis of next-generation targeted anti-cancer therapies.[1] The (R)-configuration of the methyl group provides a key stereochemical handle that can profoundly influence the binding affinity and selectivity of the final drug molecule. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for sequential and controlled elaboration of the molecule, a cornerstone of modern complex molecule synthesis.[1]

This technical guide provides an in-depth exploration of the application of (R)-1-Boc-3-methylpiperazine in the synthesis of a prominent anti-cancer agent, Gedatolisib (PF-05212384), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2][3] We will delve into the mechanistic rationale for its use, provide detailed, field-proven synthetic protocols, and present visual workflows to guide researchers in this area.

Case Study: Gedatolisib (PF-05212384) - A Dual PI3K/mTOR Inhibitor

Gedatolisib is an investigational anti-cancer agent that targets the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in human cancers, promoting tumor cell growth, proliferation, and survival.[2] By simultaneously inhibiting both PI3K and mTOR, Gedatolisib offers a comprehensive blockade of this pathway, a strategy designed to enhance anti-tumor activity and overcome potential resistance mechanisms.[4]

The chemical structure of Gedatolisib features a central 1,3,5-triazine core, and it is in the construction of this core that (R)-1-Boc-3-methylpiperazine plays its pivotal role. The (R)-3-methylpiperazine moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction, a common and powerful method for the synthesis of substituted triazines.[5][6][7]

The PI3K/AKT/mTOR Signaling Pathway and the Role of Gedatolisib

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib.

Synthetic Workflow for the Incorporation of (R)-1-Boc-3-methylpiperazine

The synthesis of Gedatolisib involves a multi-step sequence, with the key steps involving the sequential substitution of chlorine atoms on a cyanuric chloride starting material. The introduction of the chiral (R)-3-methylpiperazine moiety is a critical step that defines a key pharmacophoric interaction of the final molecule.

Caption: Key steps in the synthesis of Gedatolisib from cyanuric chloride.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for analogous structures and general procedures for the key reaction types. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of 2-((R)-4-Boc-2-methylpiperazin-1-yl)-4,6-dimorpholino-1,3,5-triazine (Boc-Protected Gedatolisib Precursor)

This protocol describes the nucleophilic aromatic substitution (SNAr) of the remaining chlorine atom on the 2-chloro-4,6-dimorpholino-1,3,5-triazine intermediate with (R)-1-Boc-3-methylpiperazine.

Causality Behind Experimental Choices:

-

Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane is chosen to facilitate the dissolution of the reactants and to allow for heating to drive the reaction to completion.

-

Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base such as potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic piperazine.

-

Temperature: Elevated temperatures are typically required for the substitution of the final chlorine on the triazine ring due to its decreased reactivity after the first two substitutions.[7]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially if using organometallic reagents or sensitive catalysts, although for this specific SNAr, it is good practice for reproducibility.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2-Chloro-4,6-dimorpholino-1,3,5-triazine | 3746-68-1 | 285.73 |

| (R)-1-Boc-3-methylpiperazine | 163765-44-4 | 200.28 |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |

| Hexanes | 110-54-3 | 86.18 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | N/A |

| Brine | N/A | N/A |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an atmosphere of nitrogen, add 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

To the stirred solution, add (R)-1-Boc-3-methylpiperazine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-((R)-4-Boc-2-methylpiperazin-1-yl)-4,6-dimorpholino-1,3,5-triazine.

Protocol 2: Boc Deprotection to Yield Gedatolisib

This protocol details the removal of the Boc protecting group under acidic conditions to yield the final active pharmaceutical ingredient, Gedatolisib.

Causality Behind Experimental Choices:

-

Reagent: A strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is used to cleave the Boc group.[8] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide.[8]

-

Solvent: Dichloromethane (DCM) is a common choice as it is a good solvent for the Boc-protected precursor and is relatively inert to the acidic conditions. For HCl deprotection, 1,4-dioxane or methanol are also frequently used.

-

Temperature: The deprotection is typically carried out at room temperature, as the reaction is usually facile. Cooling to 0 °C during the addition of the acid can help to control any initial exotherm.

-

Work-up: A basic work-up is necessary to neutralize the excess acid and to deprotonate the newly formed amine salt, allowing for extraction into an organic solvent.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2-((R)-4-Boc-2-methylpiperazin-1-yl)-4,6-dimorpholino-1,3,5-triazine | N/A | N/A |

| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 |

| or Hydrochloric acid (4M in 1,4-dioxane) | 7647-01-0 | 36.46 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | N/A |

| Dichloromethane (DCM) for extraction | 75-09-2 | 84.93 |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |

Procedure (using TFA):

-

Dissolve the Boc-protected precursor (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M) in a round-bottom flask at room temperature.

-

Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

Carefully neutralize the residue by dissolving it in DCM and washing with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Gedatolisib.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

Procedure (using HCl in Dioxane):

-

Dissolve the Boc-protected precursor (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM.

-

Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) and stir the mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the hydrochloride salt by filtration.

-

To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., 1M NaOH), and extract with DCM.

-

Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to provide Gedatolisib.

Conclusion

(R)-1-Boc-3-methylpiperazine is a high-value chiral building block that plays a critical role in the synthesis of complex anti-cancer agents like Gedatolisib. Its stereodefined structure and the presence of the versatile Boc protecting group enable its strategic incorporation into drug candidates, often leading to enhanced potency and selectivity. The protocols provided herein offer a practical guide for researchers and drug development professionals to utilize this important synthetic intermediate in the quest for novel and effective cancer therapeutics. The careful execution of the described nucleophilic aromatic substitution and deprotection steps is paramount to the successful synthesis of these life-saving medicines.

References

-

Celcuity. (2022). First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Retrieved from [Link]

-

Celcuity. Gedatolisib. Retrieved from [Link]

-

MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

- Google Patents. (2020). Synthesis method of chiral piperazinone derivative.

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ClinicalTrials.gov. (2021). A Study Of PF-05212384 In Combination With Other Anti-Tumor Agents and in Combination With Cisplatin in Patients With Triple Negative Breast Cancer in an Expansion Arm (TNBC). Retrieved from [Link]

-

MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

- Google Patents. (2018). 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.

-

ResearchGate. (2020). Docking of gedatolisib in the active drug binding site of ABCB1 and.... Retrieved from [Link]

-

PubMed. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Retrieved from [Link]

-

PubMed Central. (2015). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Retrieved from [Link]

-

National Institutes of Health. (2016). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. Retrieved from [Link]

-

PubMed Central. (2025). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Retrieved from [Link]

-

PubMed. (2022). Antitumor activity of the dual PI3K/mTOR inhibitor gedatolisib and the involvement of ABCB1 in gedatolisib resistance in canine tumor cells. Retrieved from [Link]

-

ResearchGate. (2022). Gedatolisib inhibits the phosphorylation of PI3K/mTOR signaling pathway.... Retrieved from [Link]

-

Organic Syntheses. 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]

-

National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Semantic Scholar. (2020). and tri-substituted s-triazine derivatives. Retrieved from [Link]

-

MDPI. (2025). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

-

PubMed. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. Retrieved from [Link]

-

ResearchGate. (2020). Towards a selective Boc deprotection on acid cleavable Wang resin. Retrieved from [Link]

-

PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

RSC Publishing. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. Acids. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]

Sources

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. PF 05212384 | CAS 1197160-78-3 | PF05212384 | PKI-587 | Tocris Bioscience [tocris.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Acids - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: High-Fidelity Boc Deprotection of (R)-1-Boc-3-methylpiperazine using Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the efficient and reliable removal of the tert-butyloxycarbonyl (Boc) protecting group from (R)-1-Boc-3-methylpiperazine utilizing trifluoroacetic acid (TFA). As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes in your research and development endeavors.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and agrochemicals. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its facile removal under specific acidic conditions.[1][2] The deprotection of molecules such as (R)-1-Boc-3-methylpiperazine is a critical step in many synthetic routes, yielding a key chiral building block for further elaboration.[3][4] Trifluoroacetic acid (TFA) is a reagent of choice for this transformation due to its strong acidity, volatility, and ability to effect clean and rapid cleavage of the Boc group.[2][5][6]

This application note will provide a robust protocol for the TFA-mediated deprotection of (R)-1-Boc-3-methylpiperazine, address common challenges, and offer expert advice on reaction monitoring, work-up, and purification.

Mechanistic Insights: The Chemistry Behind the Cleavage

The acid-catalyzed removal of a Boc group is a well-established electrophilic cleavage reaction.[7][8] Understanding the mechanism is paramount for troubleshooting and optimizing the reaction conditions.

The process unfolds in a series of steps:

-

Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group, activating it for cleavage.

-

Carbocation Formation: The protonated carbamate then fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the unprotected amine.[8][9]

-

Amine Protonation: Under the acidic reaction conditions, the newly liberated amine is immediately protonated, forming the corresponding trifluoroacetate salt.[8]

The generation of the gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.[8]

Experimental Protocol: A Validated Approach

This protocol is designed for the efficient deprotection of (R)-1-Boc-3-methylpiperazine on a laboratory scale. All operations involving TFA should be conducted in a well-ventilated fume hood due to its corrosive and volatile nature.[10][11][12]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| (R)-1-Boc-3-methylpiperazine | ≥98% | Commercially Available | --- |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, Fisher Scientific | Handle with extreme care in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | A common solvent for this reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | Prepared in-house | For neutralization. |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |

| Diethyl ether | Reagent Grade | Commercially Available | For precipitation/trituration of the product salt. |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1-Boc-3-methylpiperazine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

TFA Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (TFA) (10-20 equiv) dropwise to the stirred solution. A common and effective concentration of TFA in DCM is 25-50% (v/v).[5][13][14]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[14] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[15][16]

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or additional DCM may be performed.[15][17]

-

Product Isolation (as TFA salt): The resulting crude oil or solid is the trifluoroacetate salt of (R)-2-methylpiperazine. For many subsequent reactions, this salt can be used directly.[14] To obtain a solid, the crude residue can be triturated with cold diethyl ether, and the resulting precipitate collected by filtration and dried under vacuum.[13][14]

-

Work-up for Free Amine (Optional): To obtain the free amine, dissolve the crude TFA salt in water and cool in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base (e.g., 1N NaOH) until the pH of the aqueous phase is basic (pH > 9).[14][15][17][18]

-

Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[15][17][18]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free (R)-2-methylpiperazine.

Visual Workflow

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. rsc.org [rsc.org]

- 16. microsaic.com [microsaic.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jgtps.com [jgtps.com]

Application Notes and Protocols for the Selective N-alkylation of (R)-1-Boc-3-methylpiperazine

Introduction: The Strategic Importance of N-Functionalized Piperazines

(R)-1-Boc-3-methylpiperazine is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, yet conformationally mobile, diamine structure serves as a versatile building block for introducing diverse functionalities to modulate the pharmacological properties of lead compounds.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms (N1) is a critical design element, enabling the selective functionalization of the remaining secondary amine (N4). This targeted N-alkylation is a cornerstone in the synthesis of a vast array of bioactive molecules, including potent antiviral, anticancer, and antipsychotic agents.[2][3]

This comprehensive technical guide provides an in-depth exploration of the selective N-alkylation of (R)-1-Boc-3-methylpiperazine. We will delve into the mechanistic principles that govern the regioselectivity of this transformation, present detailed, field-proven protocols for two major alkylation strategies, and discuss the analytical techniques for the robust characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic transformation in their research endeavors.

Mechanistic Insights: Achieving Regioselectivity in N-Alkylation

The selective alkylation of the N4 position of (R)-1-Boc-3-methylpiperazine is primarily dictated by the electronic and steric properties of the molecule. The Boc protecting group at N1 significantly deactivates this nitrogen towards nucleophilic attack through resonance delocalization of its lone pair of electrons into the carbonyl group. This electronic effect renders the N4 nitrogen significantly more nucleophilic and, therefore, the primary site of alkylation.

Furthermore, the methyl group at the C3 position introduces a degree of steric hindrance. While this substituent is adjacent to both nitrogen atoms, its influence is more pronounced on the N1-Boc protected nitrogen due to the bulky tert-butyl group. This steric crowding further disfavors any potential reaction at the N1 position, reinforcing the inherent electronic preference for N4 alkylation.[4]

Two predominant strategies are employed for the N-alkylation of (R)-1-Boc-3-methylpiperazine:

-

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate between the piperazine's secondary amine and an aldehyde or ketone, followed by its immediate reduction to the corresponding N-alkylated amine. This method is highly efficient and avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[5]

-

Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the N4 nitrogen on an electrophilic alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation of the secondary amine and to facilitate the substitution reaction.

The selection between these two methodologies often depends on the nature of the desired alkyl group and the overall synthetic strategy.

Experimental Protocols

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents and solvents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Selective N-Alkylation via Reductive Amination

This protocol describes the N-benzylation of (R)-1-Boc-3-methylpiperazine using benzaldehyde as a representative aldehyde.

Materials:

-

(R)-1-Boc-3-methylpiperazine (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply

Workflow Diagram:

Caption: Reductive Amination Workflow

Detailed Methodology:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-1-Boc-3-methylpiperazine (e.g., 1.00 g, 5.0 mmol, 1.0 eq) and anhydrous dichloromethane (25 mL).

-

Stir the solution until the starting material is fully dissolved.

-

Add benzaldehyde (e.g., 0.56 mL, 5.5 mmol, 1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (e.g., 1.59 g, 7.5 mmol, 1.5 eq) in portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-Boc-4-benzyl-3-methylpiperazine.

Protocol 2: Selective N-Alkylation with an Alkyl Halide

This protocol details the N-methylation of (R)-1-Boc-3-methylpiperazine using methyl iodide as a representative alkyl halide.

Materials:

-

(R)-1-Boc-3-methylpiperazine (1.0 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Argon or nitrogen gas supply

Workflow Diagram:

Caption: Direct Alkylation Workflow

Detailed Methodology:

-

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add (R)-1-Boc-3-methylpiperazine (e.g., 1.00 g, 5.0 mmol, 1.0 eq), anhydrous potassium carbonate (e.g., 1.38 g, 10.0 mmol, 2.0 eq), and anhydrous acetonitrile (25 mL).

-

Stir the suspension vigorously.

-

Add methyl iodide (e.g., 0.37 mL, 6.0 mmol, 1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of alkylating agent and reaction conditions will influence the reaction time and yield. The following table provides a summary of expected outcomes for the N-alkylation of (R)-1-Boc-3-methylpiperazine with various electrophiles.

| Alkylating Agent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | RT | 12-24 | 85-95 |

| Methyl Iodide | Direct Alkylation | K₂CO₃ | ACN | Reflux | 4-8 | 90-98 |

| Ethyl Bromide | Direct Alkylation | K₂CO₃ | ACN | Reflux | 6-12 | 88-96 |

| Benzyl Bromide | Direct Alkylation | K₂CO₃ | ACN | RT | 8-16 | 92-99 |

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated (R)-1-Boc-3-methylpiperazine derivative must be confirmed through rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most indicative change in the ¹H NMR spectrum is the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The integration of these signals should be consistent with the expected number of protons. Furthermore, shifts in the signals of the piperazine ring protons, particularly those adjacent to the N4 nitrogen, are expected.

-

¹³C NMR: The ¹³C NMR spectrum will show new signals for the carbons of the alkyl group. The carbon atoms of the piperazine ring will also exhibit shifts upon N-alkylation.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The observed molecular ion peak ([M+H]⁺ or [M+Na]⁺) should match the calculated exact mass.

Example ¹H NMR Data for (R)-1-Boc-4-benzyl-3-methylpiperazine (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H |

| 4.10 - 3.90 | m | 1H | CH -N(Boc) |

| 3.55 | s | 2H | Ar-CH ₂ |

| 3.10 - 2.90 | m | 2H | Piperazine ring H |

| 2.85 - 2.65 | m | 2H | Piperazine ring H |

| 2.50 - 2.30 | m | 2H | Piperazine ring H |

| 1.45 | s | 9H | -C(CH ₃)₃ |

| 1.15 | d | 3H | -CH ₃ |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated reagents (e.g., old NaBH(OAc)₃).- Inefficient base in direct alkylation. | - Increase reaction time and/or temperature.- Use freshly opened or properly stored reagents.- Consider a stronger base (e.g., Cs₂CO₃) or a different solvent for direct alkylation. |

| Formation of Di-alkylation Product (at N4) | - This is unlikely with the Boc group at N1. If observed, it may indicate Boc deprotection. | - Ensure reaction conditions are not acidic. |

| Low Yield | - Mechanical losses during work-up and purification.- Volatility of the product.- Side reactions. | - Perform extractions carefully.- Use a cold trap during solvent evaporation for volatile products.- Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. |

| Difficult Purification | - Product co-elutes with starting material or impurities. | - Optimize the mobile phase for column chromatography.- Consider an alternative purification method (e.g., crystallization, preparative HPLC). |

Conclusion

The selective N-alkylation of (R)-1-Boc-3-methylpiperazine is a robust and versatile transformation that provides access to a wide range of structurally diverse molecules for drug discovery and development. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize the desired N-functionalized piperazine derivatives in high yield and purity. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this critical synthetic step.

References

-

Wilson, D. M., et al. (2011). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 2(12), 947–952. [Link]

-